molecular formula C20H20N2OS B2965767 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide CAS No. 484680-31-1

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2965767
M. Wt: 336.45
InChI Key: XCRLFLKONYNXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.


Synthesis Analysis

Quinolines can be synthesized through various methods such as Friedländer Synthesis . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The structure of acetamide consists of a methyl group (CH3), a carbonyl group (C=O), and an amide group (NH2).


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative dehydrogenation to afford quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Antitumor Activity

A novel series of compounds related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds were tested across a panel of 60 cancer cell lines by the National Cancer Institute. Certain compounds within this series showed selective activity toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as lead compounds for the development of new antitumor agents. The results highlight the importance of further modification and derivatization of these compounds to enhance their potency and selectivity as antitumor agents A. Alanazi, I. A. Al-Suwaidan, A. Abdel-Aziz, M. Mohamed, A. Elmorsy, A. El-Azab, 2013.

Vibrational Spectroscopy and Molecular Docking Studies

Detailed structural and vibrational studies were conducted on a compound closely related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide. The study involved FT-IR and FT-Raman spectroscopy, comparing experimental wavenumbers with theoretical values obtained from DFT calculations. The study also explored the molecular electrostatic potential, frontier molecular orbital analysis, nonlinear optical properties, and natural bond orbital analysis. Molecular docking results indicated that the compound might exhibit inhibitory activity against specific biological targets, suggesting its potential in therapeutic applications A. El-Azab, Y. Mary, C. Y. Panicker, A. Abdel-Aziz, M. El-Sherbeny, C. Alsenoy, 2016.

Therapeutic Applications in Infectious Diseases

A novel anilidoquinoline derivative structurally related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide demonstrated significant antiviral and antiapoptotic effects in vitro. Its therapeutic efficacy was evaluated in a Japanese encephalitis virus-infected mouse model. The compound showed a notable decrease in viral load and an increase in survival rates, suggesting its potential as a therapeutic agent in treating Japanese encephalitis and possibly other infectious diseases Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, S. Banerjee, N. B. Mondal, A. Basu, 2008.

Future Directions

Quinoline and its derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Future research may focus on developing new synthetic methods and exploring their biological activities.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-13-20(22-18-10-6-5-9-17(15)18)24-14-19(23)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRLFLKONYNXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.